N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide
Description
N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide is a fluorinated acetamide derivative characterized by a cyclopropyl ring substituted with a difluoromethyl group and a 2-hydroxyacetamide moiety. The cyclopropyl group introduces conformational rigidity, while the difluoromethyl substituent enhances lipophilicity and metabolic stability, as fluorine atoms are known to reduce basicity and improve bioavailability .
Properties
IUPAC Name |
N-[1-(difluoromethyl)cyclopropyl]-2-hydroxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-5(8)6(1-2-6)9-4(11)3-10/h5,10H,1-3H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBHSEBPINOQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)F)NC(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide typically involves the difluoromethylation of cyclopropyl precursors. One common method includes the use of difluoromethylating agents such as ClCF2H (chlorodifluoromethane) in the presence of a base to introduce the difluoromethyl group onto the cyclopropyl ring . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyacetamide moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry . The hydroxyacetamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their properties:
Key Observations:
Fluorinated Substituents :
- The difluoromethyl group in the target compound may offer a balance between lipophilicity and metabolic stability compared to trifluoromethyl (e.g., compounds 96/97), which is bulkier and more electron-withdrawing .
- Fluorine’s inductive effects reduce basicity, as seen in analogs like the fluorobenzyl derivative (), which could enhance membrane permeability .
Cyclopropyl Group :
- The cyclopropyl ring in the target compound likely reduces conformational flexibility, similar to analogs in , where cyclopropyl groups stabilize the pyrrole-carboxamide backbone against enzymatic degradation .
Hydroxyacetamide vs. Other Amides: The 2-hydroxyacetamide moiety distinguishes the target compound from carboxamide derivatives (e.g., ’s triazole-pyrrole compounds). This hydroxyl group may improve aqueous solubility or target binding compared to non-hydroxylated analogs .
Biological Activity
N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl ring substituted with a difluoromethyl group and a hydroxyacetamide moiety. The presence of the difluoromethyl group is believed to enhance the compound's stability and bioavailability, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological pathways. The hydroxyacetamide functional group can participate in various biochemical reactions, potentially influencing enzyme mechanisms and cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Cellular Proliferation: Preliminary studies suggest it may have antiproliferative effects on cancer cell lines, indicating potential as an anticancer agent.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Moderate inhibition |
| PC-3 (Prostate) | 8.0 | Significant inhibition |
| LNCaP (Prostate) | 10.0 | Moderate inhibition |
These findings suggest that the compound may be effective against hormone-sensitive cancers.
Mechanistic Studies
Mechanistic studies have revealed that the compound may induce apoptosis in cancer cells through various pathways, including:
- Caspase Activation: Induction of caspase-dependent apoptosis.
- Cell Cycle Arrest: Inhibition of cell cycle progression at the G1/S phase.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Study on MCF-7 Cells:
- Objective: To evaluate the antiproliferative effects.
- Method: Cells treated with varying concentrations of the compound.
- Results: Significant reduction in cell viability observed at concentrations above 10 µM.
-
In Vivo Model:
- Objective: Assess antitumor efficacy in murine models.
- Method: Tumor-bearing mice were administered the compound.
- Results: Tumor growth was significantly inhibited compared to control groups, with no observed toxicity at therapeutic doses.
Safety and Toxicology
The safety profile of this compound has been evaluated in various studies:
- Acute Toxicity Tests: No significant adverse effects were noted at doses up to 100 mg/kg in animal models.
- Chronic Toxicity Studies: Long-term exposure did not result in any major organ toxicity or behavioral changes.
Q & A
Basic: What are the optimal synthetic routes for N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide?
Methodological Answer:
The synthesis typically involves coupling cyclopropylamine derivatives with fluorinated precursors under controlled conditions. For example, cyclopropane rings with difluoromethyl groups can be synthesized via [2+1] cycloaddition reactions using diazo compounds and alkenes, followed by functionalization with hydroxyacetamide moieties. Key steps include:
- Use of chiral catalysts or chiral auxiliaries to control stereochemistry .
- Purification via SFC (Supercritical Fluid Chromatography) to isolate enantiomers, as demonstrated in related compounds with retention times varying between 1.29–2.45 min depending on stereoisomer configuration .
- Characterization via NMR and ESIMS to confirm structural integrity and purity (>95% by HPLC/SFC) .
Advanced: How can stereoinduction challenges during cyclopropane ring formation be mitigated?
Methodological Answer:
Stereoinduction in cyclopropane synthesis often faces issues like undesired diastereomer formation. Strategies include:
- Solvent Engineering: Polar aprotic solvents (e.g., DMF) enhance reaction selectivity by stabilizing transition states .
- Chiral Ligands: Palladium or rhodium complexes with chiral phosphine ligands (e.g., BINAP) improve enantiomeric excess (ee) in cyclopropanation .
- Kinetic Resolution: Use of enzymes (e.g., lipases) or chiral stationary phases in SFC to separate enantiomers post-synthesis .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: , , and NMR resolve structural ambiguities, particularly distinguishing between difluoromethyl (-CFH) and other fluorinated groups .
- Mass Spectrometry: ESIMS confirms molecular weight (e.g., m/z 293.2 observed in related cyclopropyl-carboxylic acids) .
- Chromatography: HPLC/SFC quantifies purity and identifies stereoisomeric impurities .
Advanced: How to resolve contradictions between computational predictions and experimental spectroscopic data?
Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Solutions include:
- DFT Calculations: Optimize geometries using solvent models (e.g., PCM for DMSO) to better match experimental NMR shifts .
- Variable-Temperature NMR: Identify dynamic processes (e.g., ring puckering in cyclopropane) causing signal splitting .
- X-ray Crystallography: Validate ground-state conformations to reconcile computational docking results .
Basic: How does the difluoromethyl group influence pharmacokinetic properties?
Methodological Answer:
The -CFH group enhances:
- Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism via cytochrome P450 enzymes .
- Bioavailability: Lower basicity of adjacent amines improves membrane permeability, as seen in related pyrrole-carboxamide derivatives .
- Protein Binding: Fluorine’s hydrophobic effect strengthens interactions with lipophilic binding pockets .
Advanced: What strategies address poor aqueous solubility in in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce phosphate or glycoside groups to the hydroxyacetamide moiety for enhanced solubility .
- Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes to improve bioavailability .
- Co-Crystallization: Use co-formers (e.g., succinic acid) to create stable hydrates with higher solubility .
Basic: What in vitro models are suitable for initial bioactivity screening?
Methodological Answer:
- Enzyme Assays: Test inhibition of target enzymes (e.g., kinases or proteases) using fluorescence-based assays .
- Cell-Based Models: Use HEK293 or HepG2 cells for cytotoxicity profiling (IC determination) .
- Microsomal Stability: Assess metabolic degradation using liver microsomes and NADPH cofactors .
Advanced: How to elucidate the mechanism of action in complex biological systems?
Methodological Answer:
- Chemical Proteomics: Employ photoaffinity labeling with biotinylated analogs to identify binding partners .
- Cryo-EM: Visualize compound-target complexes at near-atomic resolution .
- Kinetic Studies: Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) .
Basic: What computational tools predict metabolic pathways?
Methodological Answer:
- ADMET Predictors: Software like Schrödinger’s QikProp or ADMET Predictor™ models phase I/II metabolism .
- Docking Simulations: AutoDock Vina or Glide predicts sites of oxidation (e.g., CYP3A4 interactions) .
- MetaSite: Identifies metabolic soft spots using substrate-enzyme 3D alignments .
Advanced: How to optimize lead compounds using SAR studies?
Methodological Answer:
- Fragment Replacement: Systematically replace the cyclopropyl or hydroxyacetamide group with bioisosteres (e.g., oxetane for cyclopropane) .
- Free-Wilson Analysis: Quantify contributions of substituents (e.g., -CFH vs. -CH) to bioactivity .
- 3D-QSAR: CoMFA or CoMSIA models guide steric/electrostatic optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
